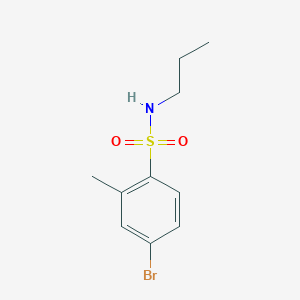

4-BRomo-2-methyl-N-propylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-2-methyl-N-propylbenzenesulfonamide is a chemical compound with the CAS Number: 1873336-36-7 . Its linear formula is C10H14BrNO2S .

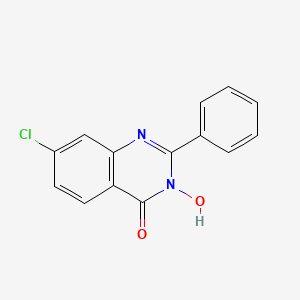

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H14BrNO2S . The molecular weight of this compound is 292.19 .Aplicaciones Científicas De Investigación

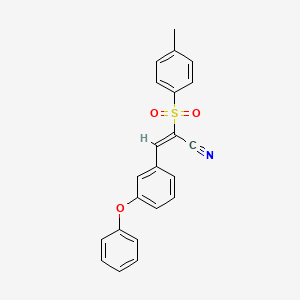

Synthesis and Chemical Properties

A study by Qiu et al. (2009) focuses on the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, demonstrating the challenges and innovations in synthesizing brominated compounds for pharmaceutical applications (Qiu, Gu, Zhang, & Xu, 2009). This research underlines the importance of developing efficient and practical methods for producing brominated intermediates, which could be relevant to the synthesis and application of 4-BRomo-2-methyl-N-propylbenzenesulfonamide.

Environmental Presence and Toxicology

The occurrence and potential risks of brominated flame retardants, including novel brominated compounds, in indoor air, dust, consumer goods, and food have been reviewed, calling for more research on their environmental fate and toxicity (Zuiderveen, Slootweg, & de Boer, 2020). This comprehensive review signals the environmental persistence and health implications of brominated compounds, which may extend to substances like this compound.

Health Effects of Related Compounds

The health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) have been assessed, indicating similar toxicity profiles to their chlorinated counterparts and highlighting the need for further research on the health impacts of brominated compounds (Mennear & Lee, 1994). This suggests that the health implications of brominated compounds, potentially including this compound, warrant careful examination.

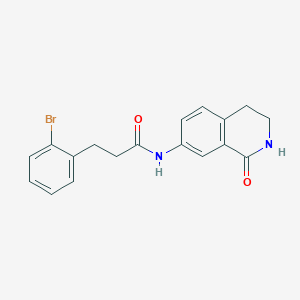

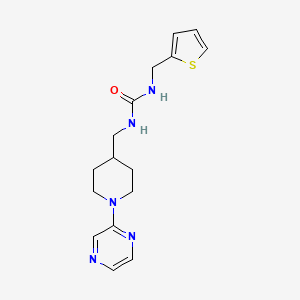

Advanced Materials and Medicinal Chemistry

Kaneda (2020) reviews the synthesis of novel cyclic compounds containing aminobenzenesulfonamide, highlighting the role of sulfonamide derivatives in pharmaceuticals and organic synthesis (Kaneda, 2020). This review emphasizes the versatility of sulfonamide derivatives in developing functional molecules, which could relate to the applications and functionalization of this compound in various chemical and pharmaceutical contexts.

Mecanismo De Acción

Target of Action

The primary targets of 4-Bromo-2-methyl-N-propylbenzenesulfonamide are anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play a crucial role in various physiological processes, including pH regulation and folic acid synthesis, respectively .

Mode of Action

This compound interacts with its targets through a mechanism known as competitive inhibition . This means that the compound competes with the substrate for the active site of the enzyme, thereby inhibiting the enzyme’s activity . This results in a decrease in the rate of reaction catalyzed by the enzyme .

Biochemical Pathways

The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. For instance, the inhibition of carbonic anhydrase can lead to a decrease in the rate of carbon dioxide transport from tissues to the lungs . On the other hand, the inhibition of dihydropteroate synthetase can lead to a decrease in the synthesis of folic acid, which is essential for DNA synthesis .

Pharmacokinetics

Like other sulfonamides, it is expected to have good oral absorption and wide distribution in the body

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on its target enzymes. By inhibiting carbonic anhydrase, it can affect pH regulation in the body . By inhibiting dihydropteroate synthetase, it can affect DNA synthesis, potentially leading to a decrease in bacterial growth .

Propiedades

IUPAC Name |

4-bromo-2-methyl-N-propylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-3-6-12-15(13,14)10-5-4-9(11)7-8(10)2/h4-5,7,12H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGXFMLNBLRKIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=C(C=C(C=C1)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-fluoro-4-methylanilino)-7-methyl-2-(2-morpholino-2-oxoethyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2395642.png)

![2-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2395643.png)

![2-(6-allyl-5,7-dioxo-2-piperidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2395647.png)

![2-hydroxy-3a-(4-methylphenyl)-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B2395650.png)

![Ethyl 2-[[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetate](/img/structure/B2395659.png)

![1-benzyl-N-cyclopentyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2395661.png)